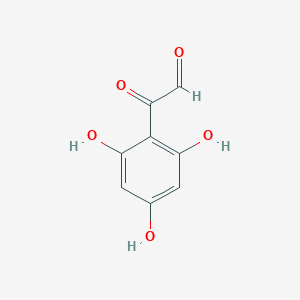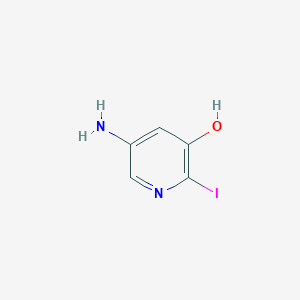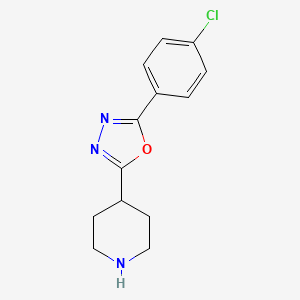
2-Oxo-2-(2,4,6-trihydroxyphenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2,4,6-trihydroxyphenyl)acetaldehyde typically involves the reaction of 2,4,6-trihydroxybenzaldehyde with glyoxylic acid under controlled conditions . The reaction is carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
The process involves careful control of reaction parameters to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(2,4,6-trihydroxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Oxo-2-(2,4,6-trihydroxyphenyl)acetaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(2,4,6-trihydroxyphenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-(2,4,6-trihydroxyphenyl)acetic acid
- 2-Oxo-2-(2,4,6-trimethylphenyl)acetaldehyde
Uniqueness
2-Oxo-2-(2,4,6-trihydroxyphenyl)acetaldehyde is unique due to its specific structural features and reactivity. Its multiple hydroxyl groups and oxo functionality make it a versatile compound for various chemical transformations and research applications .
Properties
Molecular Formula |
C8H6O5 |
|---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-oxo-2-(2,4,6-trihydroxyphenyl)acetaldehyde |
InChI |
InChI=1S/C8H6O5/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-3,10-12H |
InChI Key |
WVSLDKGYYHORQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)C=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-8-methylimidazo[1,2-a]quinoxaline](/img/structure/B12969095.png)








![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)



